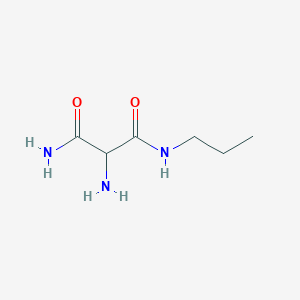

2-Amino-N~1~-propylpropanediamide

Description

Properties

CAS No. |

67218-80-8 |

|---|---|

Molecular Formula |

C6H13N3O2 |

Molecular Weight |

159.19 g/mol |

IUPAC Name |

2-amino-N'-propylpropanediamide |

InChI |

InChI=1S/C6H13N3O2/c1-2-3-9-6(11)4(7)5(8)10/h4H,2-3,7H2,1H3,(H2,8,10)(H,9,11) |

InChI Key |

BKKXLOPYUGTAHW-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)C(C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Amino-N^1-propylpropanediamide generally involves multi-step organic transformations starting from substituted nitriles, amines, or amides, followed by functional group modifications such as alkylation, acylation, or amidation. The key challenge is to introduce the amino and propyl substituents selectively on the propanediamide scaffold while maintaining high yield and purity.

Multi-Step Synthesis via Substituted Nitriles and Amides

One documented approach involves the following steps:

This method offers a total yield close to 50%, which is significantly higher than traditional methods (~15%). It avoids toxic reagents like sodium cyanide, uses inexpensive and readily available raw materials, and is suitable for large-scale production.

Preparation of Piperidine-Containing Analogues

A structurally related compound, 2-amino-2-(1-methyl-4-piperidinyl)propan-1-ol , has been synthesized via a three-step method:

This method demonstrates the use of azide intermediates and reduction steps in preparing amino-substituted propanol derivatives, which may inspire analogous strategies for 2-Amino-N^1-propylpropanediamide synthesis.

Comparative Analysis of Preparation Methods

Research Findings and Practical Considerations

- The multi-step method involving nitrile intermediates and Curtius rearrangement is currently the most efficient and practical for synthesizing 2-Amino-N^1-propylpropanediamide analogs, offering a balance of yield, safety, and scalability.

- Reaction temperature control is crucial, especially for the formation of nitrile and acid intermediates.

- Avoidance of toxic reagents such as sodium cyanide enhances the environmental and operational safety of the process.

- Purification steps such as column chromatography and careful extraction are necessary to achieve high purity.

- Analytical characterization by NMR, HPLC, and elemental analysis confirms the structure and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N~1~-propylpropanediamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Halogenating agents and other electrophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amides.

Scientific Research Applications

Drug Delivery Systems

One of the primary applications of 2-Amino-N~1~-propylpropanediamide lies in the development of drug delivery systems. The compound's amine groups can facilitate interactions with various drugs, enhancing their solubility and stability.

- Poly(amino acid) Conjugates : Research indicates that poly(amino acid) conjugates, which may include derivatives of this compound, are used in targeted drug delivery. These polymers can be engineered to release drugs at specific sites within the body, minimizing systemic toxicity and improving therapeutic efficacy. For example, poly(aspartic acid) derivatives have been utilized to create micelles that entrap hydrophobic drugs, allowing for pH-dependent release in tumor tissues .

- Nanoparticle Formulations : The incorporation of this compound into nanoparticle formulations has shown promise in enhancing the bioavailability of chemotherapeutic agents. Studies have demonstrated that nanoparticles made from poly(aspartic acid) combined with 5-fluorouracil exhibited significantly higher tumor inhibition rates compared to standard treatments alone .

Biomedical Applications

The biomedical field benefits significantly from the properties of this compound. Its biocompatibility and biodegradability make it suitable for various applications:

- Gene Therapy Vectors : The compound can serve as a backbone for gene delivery vectors. Its ability to form complexes with nucleic acids allows for efficient cellular uptake without eliciting an immune response, making it a candidate for non-viral gene therapy approaches .

- Tissue Engineering : In tissue engineering, this compound-based polymers can be utilized to create scaffolds that support cell growth and tissue regeneration. These scaffolds can be designed to degrade at controlled rates, matching the rate of new tissue formation .

Material Science

In material science, this compound has potential applications due to its chemical properties:

- Biodegradable Polymers : The compound can be polymerized to form biodegradable materials that are environmentally friendly alternatives to conventional plastics. These materials can be used in packaging, agricultural films, and other applications where biodegradability is advantageous .

- Functional Coatings : The amine groups in this compound allow for the modification of surfaces to enhance adhesion properties or impart antimicrobial characteristics. Such coatings are valuable in medical devices and food packaging .

Case Study 1: Poly(aspartic Acid) Micelles

A study focused on developing micelles from PEG-poly(aspartate) demonstrated successful pH-dependent drug release mechanisms. These micelles were capable of encapsulating doxorubicin and showed enhanced antitumor activity in vivo compared to free drug formulations .

Case Study 2: Gene Delivery Systems

Research involving poly(amino acid) vectors highlighted their effectiveness in delivering plasmid DNA into target cells with minimal cytotoxicity. This study emphasizes the potential of using this compound derivatives as safer alternatives to viral vectors in gene therapy .

Mechanism of Action

The mechanism of action of 2-Amino-N~1~-propylpropanediamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and interact with various enzymes and receptors, influencing biochemical pathways. These interactions can modulate enzyme activity, protein synthesis, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-2-methyl-1-propanol

- 2-Amino-1,3-propanediol

- N-methylpropanediamide

Uniqueness

2-Amino-N~1~-propylpropanediamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Biological Activity

2-Amino-N~1~-propylpropanediamide, also known as (2S)-2-amino-N-propylpropanamide, is a compound of significant interest in biochemical research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and relevant case studies.

This compound is characterized by its amino and amide functional groups, which enable it to participate in various biochemical reactions. The compound can act as both a substrate and an inhibitor for different enzymes, influencing multiple biochemical pathways.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It has been shown to modulate enzyme activities through:

- Substrate Interaction : Acting as a substrate for certain enzymes.

- Inhibition : Inhibiting the activity of enzymes involved in critical metabolic pathways.

The precise mechanism of action varies depending on the target enzyme or receptor involved and the specific biological context.

Biological Activities

Research has highlighted several potential biological activities associated with this compound:

- Antiviral Activity : Preliminary studies suggest that compounds structurally related to this compound exhibit antiviral properties, particularly against influenza viruses. For instance, compounds with similar structures have been shown to inhibit viral replication effectively in cell cultures .

- Antibacterial Properties : Some derivatives have demonstrated antibacterial activity, indicating potential applications in treating bacterial infections .

- Enzyme Modulation : The compound has been investigated for its capacity to modulate enzyme activity, which could be beneficial in drug development targeting specific diseases .

Case Studies

Several studies have focused on the biological implications of compounds related to this compound:

- Antiviral Screening : A study conducted on a series of propanamide derivatives found that certain analogs exhibited significant antiviral activity against influenza A virus strains. The experimental validation confirmed a reduction in viral titers when treated with these compounds at concentrations as low as 10 μM .

- Enzyme Interaction Studies : Research into the enzyme-substrate interactions involving this compound has revealed its potential role as a ligand, enhancing our understanding of enzyme kinetics and inhibition mechanisms .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| (2S)-2-amino-3-phenylpropane-1,1-diol | Antiviral | Phenyl group enhances interaction |

| (1R,2S)-2-Phenylcyclopropanaminium | Enzyme inhibitor | Cyclopropane structure provides rigidity |

| 3-(1H-indol-3-yl)-N-(4-phenylbutan-2-yl)propanamide | Antiviral | Indole moiety promotes binding affinity |

Q & A

Q. What are the optimal synthetic routes for 2-Amino-N~1~-propylpropanediamide, and how do reaction conditions influence yield?

Methodological Answer:

- Route Selection: Begin with nucleophilic substitution or amidation reactions using propylamine and propanediamide precursors. Adjust solvent polarity (e.g., DMF for high solubility) and temperature (60–80°C) to favor amide bond formation .

- Yield Optimization: Monitor reaction progress via thin-layer chromatography (TLC). Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (ethanol/water mixture). Typical yields range from 45–65%, depending on steric hindrance from the propyl group .

- Validation: Confirm purity using HPLC (>95%) and characterize via / NMR (e.g., δ 1.2–1.5 ppm for propyl CH) and mass spectrometry (expected [M+H] at m/z 175.2) .

Q. How should researchers characterize the physicochemical stability of this compound under varying storage conditions?

Methodological Answer:

- Stability Assays: Conduct accelerated degradation studies:

- Thermal Stability: Heat samples to 40°C, 60°C, and 80°C for 1–4 weeks. Analyze degradation products via LC-MS .

- Photostability: Expose to UV light (254 nm) for 48 hours; monitor changes in UV-Vis absorbance (λ~270 nm) .

- Data Interpretation: Use Arrhenius plots to predict shelf life. Note hydrolytic susceptibility at the amide bond under acidic/basic conditions (pH <3 or >10) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) for this compound be resolved?

Methodological Answer:

- Hypothesis Testing:

- Experimental Replication: Repeat synthesis and characterization under inert atmospheres (N) to rule out oxidation artifacts .

- Computational Validation: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts. Compare with experimental data to identify conformational discrepancies .

- Advanced Techniques: Use - COSY or HSQC NMR to resolve overlapping signals. Isotopic labeling (e.g., -propylamine) can clarify amide proton environments .

Q. What strategies are effective in elucidating the compound’s mechanism of action in enzyme inhibition studies?

Methodological Answer:

- Kinetic Analysis: Perform Michaelis-Menten assays with varying substrate concentrations. Plot Lineweaver-Burk graphs to determine inhibition type (competitive/uncompetitive).

- Structural Studies: Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to map binding interactions with target enzymes (e.g., proteases). Validate with site-directed mutagenesis of active-site residues .

- Contradiction Management: If inhibition data conflict across assays, test for off-target effects via proteome-wide activity profiling (e.g., affinity chromatography with immobilized compound) .

Guidance for Rigorous Research Design

- Frameworks: Apply PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses (e.g., "Does this compound inhibit Enzyme X more effectively than existing analogs?"). Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies .

- Contradiction Analysis: Employ triangulation—combine spectral, computational, and kinetic data—to resolve inconsistencies. Document all raw data and negative results transparently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.